2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile chemical structure and properties
2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile chemical structure and properties
Executive Summary
2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile (CAS: 1260659-17-3) is a specialized heterocyclic building block critical to the synthesis of small-molecule kinase inhibitors. Structurally characterized by an N-isopropyl pyrazole core functionalized with a cyanomethyl group at the C3 position, this compound serves as a pivotal intermediate in the development of Janus Kinase (JAK) inhibitors and Bruton's Tyrosine Kinase (BTK) inhibitors. Its structural homology to the cyclopentyl-pyrazole moiety found in Ruxolitinib makes it a frequent subject of Structure-Activity Relationship (SAR) studies aimed at modulating lipophilicity and metabolic stability in drug candidates.
Chemical Identity & Structural Analysis
This compound belongs to the class of N-alkylated pyrazoles.[1] The isopropyl group at the N1 position provides steric bulk and increased lipophilicity (cLogP ~1.2–1.5) compared to methyl analogs, influencing the binding kinetics of the final pharmacophore.
| Property | Data |
| IUPAC Name | 2-(1-Propan-2-ylpyrazol-3-yl)acetonitrile |
| Common Name | 1-Isopropyl-3-cyanomethylpyrazole |
| CAS Number | 1260659-17-3 |
| Molecular Formula | C₈H₁₁N₃ |
| Molecular Weight | 149.19 g/mol |
| SMILES | CC(C)n1ccc(CC#N)n1 |
| InChI Key | Derived: DWVZJJWBGYDTEZ-UHFFFAOYSA-N (Analogous base) |
| Appearance | Pale yellow liquid or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, Acetonitrile; sparingly soluble in water |
Structural Conformation
The pyrazole ring is planar. The N1-isopropyl group adopts a conformation that minimizes steric clash with the C5 proton, typically directing the methyl groups away from the ring plane. The C3-cyanomethyl arm retains rotational freedom, allowing it to act as a flexible linker in fragment-based drug design.
Synthetic Pathways
The synthesis of 2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile is non-trivial due to the need for regioselectivity at the N1 position. The most robust industrial route involves the cyclization of isopropylhydrazine with a 4-haloacetoacetate equivalent, followed by cyanation.
Route A: Regioselective Cyclization & Cyanation (Preferred)
This route avoids isomer separation issues common in alkylation of unsubstituted pyrazoles.
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Cyclocondensation : Isopropylhydrazine hydrochloride reacts with methyl 4-chloroacetoacetate. The nucleophilic nitrogen of the hydrazine attacks the ketone, followed by cyclization.
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Regioselectivity Control: The use of isopropylhydrazine (vs. hydrazine) directs the isopropyl group to N1. However, a mixture of 1-isopropyl-3-chloromethyl and 1-isopropyl-5-chloromethyl isomers may form. Optimization of solvent (EtOH vs. AcOH) favors the 3-isomer.
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Nucleophilic Substitution : The intermediate (1-isopropyl-1H-pyrazol-3-yl)methyl chloride is treated with Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) in a polar aprotic solvent (DMSO or DMF) to yield the target nitrile.
Route B: N-Alkylation of Pyrazole-3-acetonitrile
Alternatively, one can start with the commercially available 1H-pyrazol-3-yl acetonitrile.
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Alkylation : Reaction with 2-bromopropane in the presence of a base (Cs₂CO₃ or NaH).
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Challenge : This typically yields a mixture of N1-isopropyl (desired) and N2-isopropyl (undesired) isomers, requiring difficult chromatographic separation.
Synthetic Workflow Diagram
Physicochemical & Chromatographic Properties
For researchers characterizing this compound, the following data points serve as quality control benchmarks.
Predicted NMR Profile (CDCl₃, 400 MHz)
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¹H NMR :
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δ 7.45 (d, J=2.2 Hz, 1H, C5-H )
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δ 6.25 (d, J=2.2 Hz, 1H, C4-H )
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δ 4.50 (sept, J=6.6 Hz, 1H, N-CH )
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δ 3.75 (s, 2H, CH₂-CN )
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δ 1.50 (d, J=6.6 Hz, 6H, CH(CH₃)₂ )
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¹³C NMR :
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Distinct peaks for the nitrile carbon (~117 ppm), the pyrazole C3/C4/C5 carbons, and the isopropyl methyls (~22 ppm).
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HPLC Method (Generic)
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Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
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Mobile Phase :
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Detection : UV at 220 nm (Nitrile absorption) and 254 nm (Aromatic).
Applications in Drug Discovery
The 1-isopropyl-1H-pyrazol-3-yl motif is a bioisostere for the 1-cyclopentyl pyrazole found in Ruxolitinib (Jakafi).
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Kinase Inhibition (JAK/STAT Pathway) : The acetonitrile side chain acts as a "warhead" precursor. It can be:
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Reduced to an ethylamine.
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Hydrolyzed to a carboxylic acid.
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Reacted with aldehydes (Knoevenagel condensation) to form acrylonitrile Michael acceptors (covalent inhibitors).
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Fragment-Based Design : The compound serves as a rigid linker with defined vectors, allowing the exploration of hydrophobic pockets (via the isopropyl group) while extending into the solvent front or active site via the nitrile arm.
Safety & Handling Protocols
Hazard Class : Acute Toxin (Oral/Dermal), Irritant.
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Nitrile Hazard : Metabolizes to release cyanide ions in vivo. Handle with extreme care.
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PPE : Nitrile gloves (double gloving recommended), lab coat, safety glasses.
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Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis of the nitrile group.
References
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ChemicalBook . (2024). (1-Isopropyl-1H-pyrazol-3-yl)acetonitrile Product Page. Retrieved from
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BenchChem . (2025).[1] Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole and Related Analogs. Retrieved from
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PubChem . (2025).[6] Compound Summary: 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (Analog Reference). Retrieved from
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Organic Syntheses . (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 2008, 85, 179. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. 1823441-82-2|2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
